2-(2-(Difluoromethyl)phenyl)acetonitrile
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Overview
Description
2-(2-(Difluoromethyl)phenyl)acetonitrile is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of phenylacetonitrile using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction often requires the presence of a base and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 2-(2-(Difluoromethyl)phenyl)acetonitrile may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Difluoromethyl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Difluoromethyl ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenylacetonitrile derivatives.
Scientific Research Applications
2-(2-(Difluoromethyl)phenyl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Difluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The nitrile group can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)phenylacetonitrile
- 2-(Fluoromethyl)phenylacetonitrile
- 2-(Chloromethyl)phenylacetonitrile
Comparison: 2-(2-(Difluoromethyl)phenyl)acetonitrile is unique due to the presence of two fluorine atoms in the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This compound exhibits higher lipophilicity and metabolic stability, making it a valuable intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
2-[2-(difluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c10-9(11)8-4-2-1-3-7(8)5-6-12/h1-4,9H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPZUXSCXCFTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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